
4H-1,6-Methano-2H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,6-Methano-2H-3,1-benzoxazine is a heterocyclic compound with the molecular formula C9H9NO and a molecular weight of 147.18 g/mol This compound is part of the benzoxazine family, which is known for its unique chemical structure and properties
準備方法
The synthesis of 4H-1,6-Methano-2H-3,1-benzoxazine can be achieved through several synthetic routes. One common method involves the reaction of an appropriate amine with a phenolic compound under specific conditions to form the benzoxazine ring . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
化学反応の分析
4H-1,6-Methano-2H-3,1-benzoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
4H-1,6-Methano-2H-3,1-benzoxazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as a bioactive compound with antimicrobial and anticancer properties . In medicine, it is explored for its potential use in drug development due to its unique chemical structure . Additionally, in the industry, benzoxazine-based polymers are used in the production of high-performance materials due to their excellent thermal and mechanical properties .
作用機序
The mechanism of action of 4H-1,6-Methano-2H-3,1-benzoxazine involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
類似化合物との比較
4H-1,6-Methano-2H-3,1-benzoxazine can be compared with other similar compounds such as 4H-3,1-benzoxazine and its dihydro derivatives . These compounds share a similar core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific ring structure and the presence of the methano bridge, which imparts distinct chemical and physical properties .
特性
CAS番号 |
596807-64-6 |
|---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC名 |
5-oxa-3-azatricyclo[5.3.1.03,8]undeca-1(11),7,9-triene |
InChI |
InChI=1S/C9H9NO/c1-2-9-8-3-7(1)4-10(9)6-11-5-8/h1-3H,4-6H2 |
InChIキー |
STXANGIGRABOOY-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC3=C(N1COC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
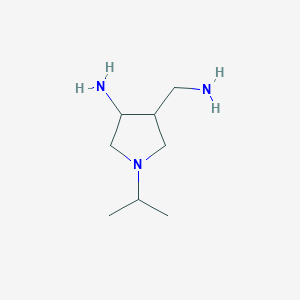
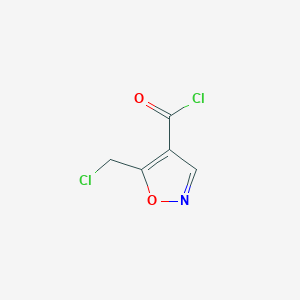
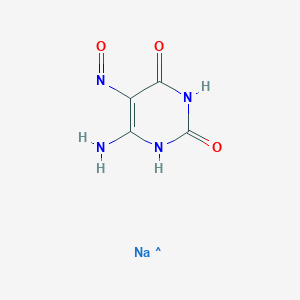
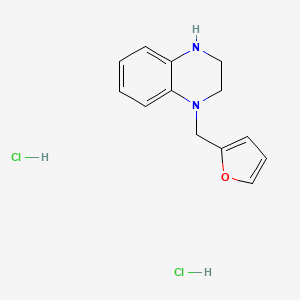

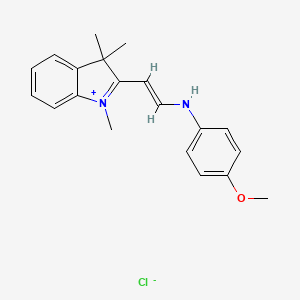
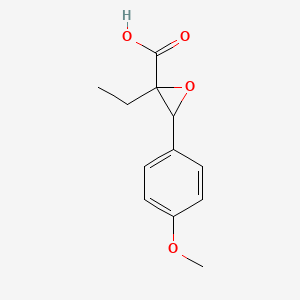
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B13949311.png)
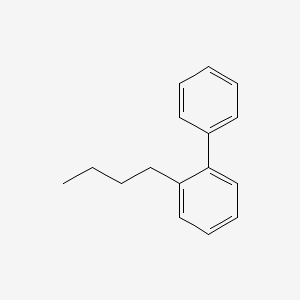
![Phosphine, dimethyl[3,3,3-trifluoro-2-(trifluoromethyl)propionyl]-](/img/structure/B13949323.png)
